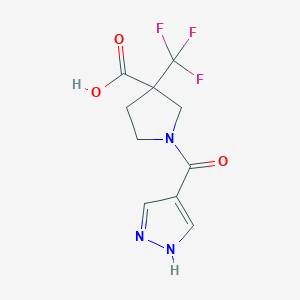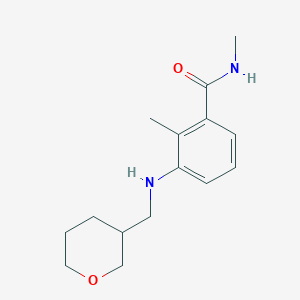![molecular formula C14H16F3NO2 B7577015 1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is commonly referred to as "MTTP" and is known for its potential use in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of MTTP is not fully understood, but it is believed to act on various biological pathways and receptors within the body. It has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitters and can affect mood and behavior. Additionally, MTTP has been shown to have an effect on the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
MTTP has a range of biochemical and physiological effects, including the ability to reduce inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, MTTP has been shown to have anticonvulsant effects, which may be due to its ability to modulate the GABA receptor.
实验室实验的优点和局限性
One of the main advantages of using MTTP in lab experiments is its unique chemical structure, which allows for a range of potential applications in various fields of research. Additionally, MTTP has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using MTTP in lab experiments is the lack of research on its long-term effects, as well as its potential interactions with other compounds.
未来方向
There are numerous future directions for research on MTTP, including further studies on its potential applications in the treatment of various diseases. Additionally, research on the mechanism of action of MTTP and its potential interactions with other compounds could provide valuable insights into its biological effects. Further research could also focus on developing new synthesis methods for MTTP and exploring its potential use in other areas of scientific research.
合成方法
The synthesis of MTTP involves several steps, including the reaction of 3-methylbenzyl bromide with trifluoromethyl pyrrolidine, followed by the addition of sodium hydroxide and the subsequent formation of the carboxylic acid. This process is typically carried out using various organic solvents and reagents, and can be challenging due to the compound's complex structure.
科学研究应用
MTTP has been extensively studied for its potential use in scientific research, particularly in the fields of medicinal chemistry and drug development. It has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, MTTP has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10-3-2-4-11(7-10)8-18-6-5-13(9-18,12(19)20)14(15,16)17/h2-4,7H,5-6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFVPFXTYLUSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)


![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)

![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)



